molecular formula C9H11ClFNO3 B14040594 (R)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride

(R)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride

Cat. No.: B14040594
M. Wt: 235.64 g/mol
InChI Key: MAUGDVQDDJABMU-OGFXRTJISA-N
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Description

®-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate phenylalanine derivative.

    Fluorination: Introduction of the fluorine atom at the desired position on the phenyl ring.

    Hydroxylation: Addition of the hydroxyl group to the phenyl ring.

    Amination: Introduction of the amino group to the propanoic acid backbone.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt for stability and solubility.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure high yields.

    Purification: Employing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the carbonyl group back to a hydroxyl group.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted phenylalanine derivatives.

Scientific Research Applications

®-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.

    Medicine: Investigated for its potential therapeutic effects and as a drug precursor.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and transport proteins.

    Pathways: Modulation of biochemical pathways related to amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride: Lacks the fluorine atom.

    ®-2-Amino-3-(4-fluoro-phenyl)propanoic acid hydrochloride: Lacks the hydroxyl group.

Uniqueness

    Fluorine Atom: Enhances the compound’s stability and bioavailability.

    Hydroxyl Group: Increases the compound’s reactivity and potential for hydrogen bonding.

This detailed article provides a comprehensive overview of ®-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H11ClFNO3

Molecular Weight

235.64 g/mol

IUPAC Name

(2R)-2-amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H10FNO3.ClH/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14;/h1-2,4,7,12H,3,11H2,(H,13,14);1H/t7-;/m1./s1

InChI Key

MAUGDVQDDJABMU-OGFXRTJISA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)N)O)F.Cl

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)F.Cl

Origin of Product

United States

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